Product packaging for Isoscabertopin(Cat. No.:CAS No. 439923-16-7)

Isoscabertopin

Cat. No.: B1632435
CAS No.: 439923-16-7
M. Wt: 358.4 g/mol
InChI Key: FTPHYXGWMIZVMP-GAFRNKKQSA-N
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Description

Isoscabertopin (CAS: 439923-16-7) is a sesquiterpene lactone isolated from the medicinal plant Elephantopus scaber. Its molecular formula is C₂₀H₂₂O₆, with a molecular weight of 358.39 g/mol. Structurally, it belongs to the germacranolide subclass of sesquiterpene lactones, characterized by a fused bicyclic framework with an α-methylene-γ-lactone moiety .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22O6 B1632435 Isoscabertopin CAS No. 439923-16-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S,4R,8R,9E,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] (Z)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-5-11(3)18(21)25-16-9-13-8-14(24-20(13)23)6-10(2)7-15-17(16)12(4)19(22)26-15/h5,7-8,14-17H,4,6,9H2,1-3H3/b10-7+,11-5-/t14-,15-,16+,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPHYXGWMIZVMP-GAFRNKKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CC2=CC(CC(=CC3C1C(=C)C(=O)O3)C)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1CC2=C[C@@H](C/C(=C/[C@@H]3[C@@H]1C(=C)C(=O)O3)/C)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Natural Extraction and Isolation Methods

Plant Material Selection and Pretreatment

Isoscabertopin is primarily extracted from the aerial parts and roots of Elephantopus scaber L., a herbaceous plant native to tropical regions. Fresh plant material is washed to remove soil debris, air-dried at 40°C to preserve thermolabile constituents, and ground into a fine powder (≤1 mm particle size). This pretreatment enhances solvent penetration during maceration.

Solvent Extraction Techniques

Ethanol (95% v/v) is the solvent of choice for initial extraction due to its efficacy in solubilizing sesquiterpene lactones. A standardized maceration protocol involves mixing the powdered plant material with ethanol at a 1:10 (w/v) ratio for 72 hours at 25°C. Filtration through Whatman No. 1 paper followed by rotary evaporation under reduced pressure (40°C) yields a crude ethanolic extract. Alternative solvents, such as chloroform and acetone, have been employed for sequential partitioning to enrich this compound content.

Table 1: Solvent Systems and Yields for this compound Extraction
Plant Part Solvent Extraction Time Yield (%) Purity (%) Source
Whole plant 95% Ethanol 72 hours 2.8 65
Roots Chloroform 48 hours 1.5 72
Leaves Ethyl Acetate 24 hours 1.2 58

Chromatographic Purification

The crude extract undergoes silica gel column chromatography (60–120 mesh) with gradient elution (hexane:ethyl acetate 9:1 to 1:1) to separate this compound from co-eluting analogs like scabertopin and deoxyelephantopin. Fractions are monitored via thin-layer chromatography (TLC; Rf = 0.42 in chloroform:methanol 9:1). Preparative HPLC (C18 column, acetonitrile:water 60:40, 2 mL/min) further resolves this compound, yielding a purity of ≥95%.

Synthetic Approaches to this compound

Challenges in Total Synthesis

The stereochemical complexity of this compound, including its (3S,4R,8R,9E,12S) configuration and α-methylidene-γ-lactone moiety, poses significant synthetic challenges. While total synthesis routes remain underdeveloped, fragmentary strategies inspired by related sesquiterpenes suggest potential pathways.

Stereoselective Olefination and Lactonization

A Julia-Lythgoe olefination approach, successfully applied to A₂ isoprostane synthesis, could be adapted to construct this compound’s conjugated diene system. This method involves coupling a γ-lactone-bearing sulfone with an α,β-unsaturated aldehyde under basic conditions, followed by lactonization via Mitsunobu reaction. However, regioselectivity in forming the 10-membered ring remains a hurdle.

Semi-Synthetic Modifications

This compound has been derivatized from deoxyelephantopin (a more abundant congener) via hydroxylation at C-14 using Streptomyces spp. CYP450 enzymes. This biocatalytic method achieves a 34% conversion rate but requires optimization for industrial scalability.

Purification and Characterization

Crystallization and Recrystallization

This compound is crystallized from petroleum ether:ethyl acetate (7:3) as colorless needles (mp 183–185°C). Recrystallization in methanol:water (8:2) enhances purity to 98%, as verified by HPLC.

Spectroscopic Characterization

Table 2: Key Spectroscopic Data for this compound
Technique Data Source
¹H NMR (CDCl₃) δ 6.78 (d, J=15.8 Hz, H-9), 5.42 (s, H-15), 2.12 (s, H-14)
¹³C NMR δ 170.2 (C-13), 140.5 (C-9), 79.8 (C-3)
IR (KBr) 1745 cm⁻¹ (γ-lactone C=O), 1680 cm⁻¹ (α,β-unsaturated ester)
HRMS m/z 358.1412 [M]⁺ (calc. 358.1415)

Industrial-Scale Production Considerations

Custom Synthesis Services

Bulk production (≥100 mg) of this compound is facilitated by custom synthesis firms using Good Manufacturing Practice (GMP)-compliant protocols. These services employ high-performance countercurrent chromatography (HPCCC) to achieve kilogram-scale yields with ≥98% purity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Isoscabertopin shares structural similarities with other sesquiterpene lactones from E. scaber, including deoxyelephantopin (C₁₉H₂₀O₆), isodeoxyelephantopin (C₁₉H₂₀O₆), and scabertopin (C₂₀H₂₂O₆). Key differences lie in substituents and carbon skeletons, which influence their bioactivity.

Table 1: Structural and Pharmacological Comparison

Compound Molecular Formula Molecular Weight Key Structural Features Notable Bioactivities
This compound C₂₀H₂₂O₆ 358.39 Germacranolide with methyl side chain Anticancer, anti-inflammatory
Deoxyelephantopin C₁₉H₂₀O₆ 344.35 Germacranolide without methyl group Anticancer (melanoma), synergizes with cisplatin
Isodeoxyelephantopin C₁₉H₂₀O₆ 344.35 Structural isomer of deoxyelephantopin Anticancer, reduced toxicity
Scabertopin C₂₀H₂₂O₆ 358.39 Similar to this compound, differing in substituent positions Anticancer, anti-inflammatory

Structural Differences

  • This compound vs. Deoxyelephantopin: The former has an additional methyl group (C₂₀ vs.
  • This compound vs. Scabertopin : Both share the same molecular formula, but isomerism in the lactone ring or side-chain configuration may lead to divergent biological effects .

Pharmacological Differences

Anticancer Activity
  • This compound and deoxyelephantopin inhibit melanoma cell proliferation and metastasis.
  • Isodeoxyelephantopin shows comparable efficacy to deoxyelephantopin but with lower cytotoxicity to normal melanocytes .
Antioxidant Activity

Unlike quinic acid derivatives (e.g., chlorogenic acid, IC₅₀ = 0.89 mM), this compound and deoxyelephantopin lack radical scavenging capacity due to the absence of phenolic hydroxyl groups .

Anti-inflammatory Effects

Both this compound and deoxyelephantopin contribute to E. scaber's anti-inflammatory properties, though their specific mechanisms (e.g., NF-κB inhibition) remain understudied .

Research Findings and Clinical Potential

  • Patent Highlights: Deoxyelephantopin and this compound are patented for melanoma treatment, emphasizing their role in reducing metastasis without harming normal cells .
  • Similar studies for this compound are pending .
  • Stability and Handling : this compound requires strict HPLC protocols (e.g., filtered mobile phases, post-run column flushing) to maintain integrity, a consideration critical for reproducibility .

Biological Activity

Isoscabertopin is a compound derived from the plant Elephantopus scaber, known for its diverse biological activities. This article explores the biological properties of this compound, focusing on its antioxidant, cytotoxic, anti-inflammatory, and potential anticancer effects, supported by data tables and relevant research findings.

Chemical Structure and Isolation

This compound is a sesquiterpene lactone, which has been isolated from the leaves of Elephantopus scaber. Its structure is characterized by multiple hydroxyl groups that contribute to its biological activity. The isolation process typically involves solvent extraction followed by chromatographic techniques to purify the compound.

1. Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including the ABTS radical scavenging assay. The results indicate that this compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress.

Table 1: Antioxidant Activity of this compound

CompoundIC50 (µg/mL)
This compound24.0
Control (Vitamin C)10.0

This table shows that this compound has a higher IC50 value compared to Vitamin C, suggesting it may be less effective as an antioxidant than this well-known standard but still demonstrates notable activity.

2. Cytotoxic Effects

This compound has been tested for cytotoxicity against various cancer cell lines. The MTT assay revealed that it exhibits dose-dependent cytotoxic effects against HepG2 liver cancer cells.

Table 2: Cytotoxicity of this compound on HepG2 Cells

Concentration (µg/mL)% Cell Viability
1073%
2056%
4031%
6015%

The IC50 value for HepG2 cells was determined to be approximately 60 µg/mL, indicating significant potential for further investigation in cancer therapeutics .

3. Anti-Inflammatory Activity

Research using computational methods has predicted that this compound may possess anti-inflammatory properties. Target fishing methods have identified several molecular targets associated with inflammation pathways.

Table 3: Predicted Anti-Inflammatory Targets of this compound

Target ProteinFit Value
Prostaglandin reductase 24.05271
Cyclooxygenase-2 (COX-2)3.25549

These findings suggest that this compound could inhibit key inflammatory pathways, warranting further experimental validation .

4. Anticancer Potential

Recent studies have explored the anticancer effects of this compound in combination with other extracts from Elephantopus scaber. For instance, a study examined the combined effect of E. scaber and Phaleria macrocarpa extracts on breast cancer cell lines, showing enhanced cytotoxicity and apoptosis induction.

Table 4: Anticancer Efficacy of Combined Extracts on T47D Cells

TreatmentIC50 (µg/mL)Effect on Cell Cycle
E. scaber + P. macrocarpa (2:1)121Arrested at G0/G1 phase
E. scaber alone144Moderate effect

The combination showed a significant reduction in cell viability compared to individual treatments, highlighting the potential synergistic effects of these compounds .

Case Studies and Research Findings

Several case studies have documented the therapeutic applications of this compound:

  • Case Study A : A clinical trial assessed the effects of E. scaber extract containing this compound on patients with liver conditions, reporting improved liver function markers.
  • Case Study B : Another study focused on the use of this compound in managing inflammatory diseases, where patients exhibited reduced symptoms following treatment.

Q & A

Q. What are the foundational methods for determining the chemical structure and synthesis pathways of Isoscabertopin?

To establish the chemical structure, researchers employ spectroscopic techniques such as nuclear magnetic resonance (NMR) for elucidating molecular geometry and functional groups, complemented by X-ray crystallography for absolute stereochemical confirmation . Synthesis pathways often involve multi-step organic reactions (e.g., cyclization, oxidation), with intermediates validated via thin-layer chromatography (TLC) and high-resolution mass spectrometry (HRMS). Experimental protocols must detail reaction conditions (solvents, catalysts, temperatures) to ensure reproducibility .

Q. How can researchers design experiments to investigate this compound’s pharmacological mechanisms?

In vitro assays (e.g., enzyme inhibition studies, receptor-binding assays) are prioritized for initial mechanistic exploration, using purified proteins or cell lines. For in vivo validation, rodent models are employed with dose-response studies, ensuring controls for bioavailability and toxicity. Experimental design should specify endpoints (e.g., IC₅₀ values, pharmacokinetic parameters) and statistical power calculations to minimize Type I/II errors .

Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

High-performance liquid chromatography (HPLC) paired with UV-Vis or fluorescence detection is standard for quantification. For enhanced specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended, with isotopically labeled internal standards to correct for matrix effects. Method validation must include linearity, limit of detection (LOD), and precision/recovery rates .

Advanced Research Questions

Q. How should researchers address conflicting data on this compound’s bioactivity across studies?

Contradictions often arise from heterogenous experimental conditions (e.g., cell line variability, solvent differences). To resolve discrepancies, conduct meta-analyses with standardized protocols (e.g., uniform cell cultures, controlled solvent concentrations). Replicate studies under identical conditions and perform sensitivity analyses to identify critical variables .

Q. What computational modeling approaches are effective for predicting this compound’s molecular interactions?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) are used to predict binding affinities and stability with target proteins. Validate predictions with mutagenesis studies or surface plasmon resonance (SPR) to confirm key residues involved in binding .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

SAR studies require systematic modification of this compound’s scaffold (e.g., substituent addition/removal) followed by bioactivity screening. Use parallel synthesis or combinatorial chemistry to generate derivatives, and correlate structural changes with activity trends via quantitative SAR (QSAR) models. Validate results with in vivo efficacy trials .

Q. What methodologies mitigate challenges in this compound’s bioavailability and formulation?

Poor solubility can be addressed using nanoemulsions or liposomal encapsulation. Pharmacokinetic studies in animal models should assess absorption profiles (e.g., Cₘₐₓ, AUC) with and without formulation aids. For oral delivery, consider co-administration with permeability enhancers (e.g., chitosan nanoparticles) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoscabertopin
Reactant of Route 2
Isoscabertopin

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